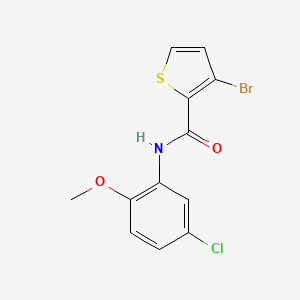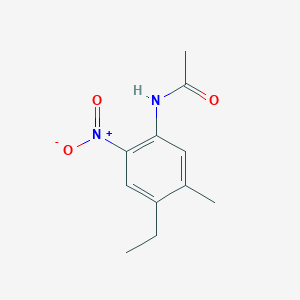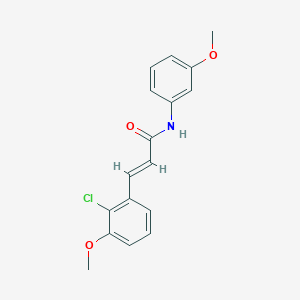
4-Methoxybenzenecarbothiohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メトキシベンゼンカルボチオヒドラジドは、分子式C8H10N2OSを持つ有機化合物です。これはベンゼンカルボチオヒドラジドの誘導体であり、ベンゼン環にメトキシ基が結合しています。
準備方法
合成経路と反応条件: 4-メトキシベンゼンカルボチオヒドラジドの合成は、通常、酸性または塩基性条件下で、4-メトキシベンズアルデヒドとチオセミカルバジドを反応させることにより行われます。反応は、ヒドラゾン中間体の生成を経て進行し、その後、目的の生成物に変換されます。
工業生産方法: 4-メトキシベンゼンカルボチオヒドラジドの特定の工業生産方法は十分に文書化されていませんが、一般的なアプローチは、最適化された反応条件を使用して、高収率と高純度を確保する大規模合成です。これには、連続フローリアクターや高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類: 4-メトキシベンゼンカルボチオヒドラジドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応により、対応するアミン誘導体に変換することができます。
置換: 適切な条件下では、メトキシ基を他の官能基で置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロゲンや求核剤などの試薬は、置換反応を促進することができます。
主要な生成物: これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成し、還元はアミンを生成する可能性があります。
科学的研究の応用
4-メトキシベンゼンカルボチオヒドラジドは、科学研究でいくつかの用途があります。
化学: これは、医薬品や農薬を含むより複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 抗菌剤または抗がん剤としての可能性を探求する研究が進められています。
工業: 特殊化学品や材料の製造に使用することができます。
作用機序
4-メトキシベンゼンカルボチオヒドラジドの作用機序は、特定の分子標的との相互作用に関与しています。たとえば、生物系では、特定の酵素を阻害したり、細胞プロセスを阻害したりする可能性があります。正確な経路と標的はまだ調査中ですが、その構造はタンパク質や核酸と相互作用する可能性があることを示唆しています。
類似化合物:
4-メトキシベンツヒドラジド: 構造は似ていますが、チオ基がありません。
4-フェニルチオセミカルバジド: メトキシ基の代わりにフェニル基が含まれています。
チオセミカルバジド: 芳香環とメトキシ基がありません。
独自性: 4-メトキシベンゼンカルボチオヒドラジドは、メトキシ基とチオセミカルバジド部分の両方が存在するためにユニークであり、これにより独特の化学的性質と反応性をもたらします。これは、研究や産業におけるさまざまな用途のための汎用性の高い化合物です。
類似化合物との比較
4-Methoxybenzhydrazide: Similar in structure but lacks the thio group.
4-Phenylthiosemicarbazide: Contains a phenyl group instead of a methoxy group.
Thiosemicarbazide: Lacks the aromatic ring and methoxy group.
Uniqueness: 4-Methoxybenzenecarbothiohydrazide is unique due to the presence of both a methoxy group and a thiosemicarbazide moiety, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H10N2OS |
|---|---|
分子量 |
182.25 g/mol |
IUPAC名 |
4-methoxybenzenecarbothiohydrazide |
InChI |
InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)8(12)10-9/h2-5H,9H2,1H3,(H,10,12) |
InChIキー |
LWUCPXUQMBECHJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=S)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


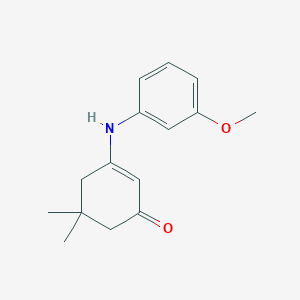

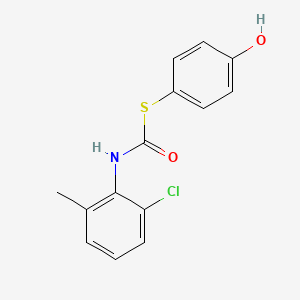
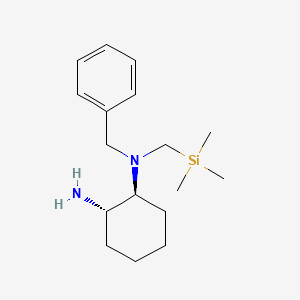

![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940481.png)
![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)
